1-Dodecyl-3-methylimidazolium hydrogen sulfate

Description

Chemical Identity and Nomenclature

The chemical identity of 1-dodecyl-3-methylimidazolium hydrogen sulfate is defined by its systematic nomenclature, molecular composition, and structural attributes.

Systematic IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-dodecyl-1-methyl-1H-imidazol-3-ium hydrogensulfate . This nomenclature reflects the substitution pattern on the imidazolium ring: a methyl group at the 1-position, a dodecyl chain at the 3-position, and a hydrogensulfate anion as the counterion. The numbering follows IUPAC rules, prioritizing the lowest locants for substituents while maintaining the cation-anion pairing.

Common Synonyms and Abbreviations

This compound is referenced under multiple synonyms in scientific literature and chemical databases:

- 1-Dodecyl-3-methylimidazolium sulfate

- 3-Dodecyl-1-methyl-1H-imidazolium sulfate

- [C12mim][HSO4] (abbreviated form denoting the dodecyl chain (C12), methyl group (m), imidazolium ring (im), and hydrogensulfate anion).

Additional variants include 1-dodecyl-3-methyl-1H-imidazol-3-ium hydrogensulfate and This compound , which emphasize the protonated sulfate group. These synonyms often arise from differences in anion-cation pairing conventions or historical naming practices.

Molecular Formula and Structural Representation

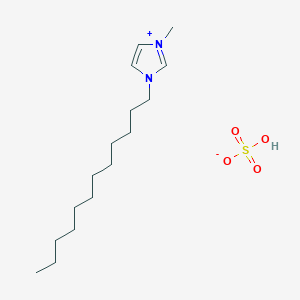

The molecular formula of this compound is C16H32N2O4S . This composition comprises:

- A 16-carbon chain (dodecyl group: C12H25) attached to the imidazolium ring.

- A methyl group (CH3) at the 1-position of the ring.

- A hydrogensulfate anion (HSO4−) balancing the positive charge of the imidazolium cation.

The structural representation can be depicted using SMILES notation :

CCCCCCCCCCCCN1C=C[N+](=C1)C.OS(=O)(=O)[O-]

This notation highlights the dodecyl chain (12 methylene groups), the methyl-substituted imidazolium ring, and the hydrogensulfate anion. The InChIKey identifier, UBBUGAQGCCPJHI-UHFFFAOYSA-M , further encodes the stereochemical and connectivity details for computational referencing.

CAS Registry Number and PubChem CID

The CAS Registry Number for this compound is 901791-87-5 . This unique identifier is universally recognized in chemical databases and regulatory documents. The PubChem Compound Identifier (CID) , 87223962 , provides access to its physicochemical data, spectral information, and associated literature in the PubChem database.

Table 1: Key Identifiers of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3-Dodecyl-1-methyl-1H-imidazol-3-ium hydrogensulfate | |

| Molecular Formula | C16H32N2O4S | |

| CAS Registry Number | 901791-87-5 | |

| PubChem CID | 87223962 | |

| SMILES | CCCCCCCCCCCCN1C=CN+C.OS(=O)(=O)[O-] | |

| InChIKey | UBBUGAQGCCPJHI-UHFFFAOYSA-M |

Propriétés

Formule moléculaire |

C16H32N2O4S |

|---|---|

Poids moléculaire |

348.5 g/mol |

Nom IUPAC |

1-dodecyl-3-methylimidazol-3-ium;hydrogen sulfate |

InChI |

InChI=1S/C16H31N2.H2O4S/c1-3-4-5-6-7-8-9-10-11-12-13-18-15-14-17(2)16-18;1-5(2,3)4/h14-16H,3-13H2,1-2H3;(H2,1,2,3,4)/q+1;/p-1 |

Clé InChI |

UBBUGAQGCCPJHI-UHFFFAOYSA-M |

SMILES canonique |

CCCCCCCCCCCCN1C=C[N+](=C1)C.OS(=O)(=O)[O-] |

Origine du produit |

United States |

Méthodes De Préparation

Step 1: Synthesis of 1-Dodecyl-3-methylimidazolium Halide

1-Methylimidazole reacts with 1-bromododecane in a nucleophilic substitution reaction.

Reaction Conditions :

- Solvent : Acetonitrile (anhydrous)

- Temperature : 80–100°C

- Time : 24–48 hours under nitrogen atmosphere

- Molar Ratio : 1:1.2 (1-methylimidazole to 1-bromododecane)

Procedure :

- Mix 1-methylimidazole (0.1 mol) and 1-bromododecane (0.12 mol) in acetonitrile.

- Reflux under nitrogen with stirring.

- Monitor progress via thin-layer chromatography (TLC).

- Remove solvent via rotary evaporation.

- Wash with hexane to remove unreacted alkyl bromide.

Step 2: Anion Exchange to Hydrogen Sulfate

The halide (Br⁻ or Cl⁻) is replaced with HSO4⁻ via acid treatment or metathesis.

Method A: Acidic Anion Exchange

- Treat [C12MIm][Br] with concentrated sulfuric acid (H2SO4) at 165°C.

- Remove volatile byproducts (e.g., HBr) under vacuum.

Method B: Metathesis with Sodium Hydrogen Sulfate

Microwave-Assisted Synthesis

Procedure :

- Combine 1-methylimidazole (0.1 mol) and 1-bromododecane (0.12 mol).

- Irradiate at 300 W, 50°C, for 15–30 minutes.

- Purify via solvent evaporation and washing.

Advantages :

One-Pot Synthesis from 1-Methylimidazole

Direct Sulfonation :

- React 1-methylimidazole with 1-bromododecane in the presence of H2SO4.

- Neutralize excess acid with NaOH.

Conditions :

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Fourier-Transform Infrared Spectroscopy (FTIR)

Mass Spectrometry

Comparative Analysis of Methods

| Method | Time (h) | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Direct Alkylation | 48 | 85–97 | >98 | High yield, scalable |

| Microwave-Assisted | 0.25 | 43–52 | >95 | Rapid synthesis |

| One-Pot Sulfonation | 6 | 78 | >96 | Simplified process |

Challenges and Optimization

- Purity Issues : Residual halides (<0.05% via Volumetric Karl Fischer titration).

- Hygroscopicity : Store under dry conditions (moisture <0.05% w/w).

- Solvent Selection : Acetonitrile preferred over toluene for faster kinetics.

Industrial Applications

Analyse Des Réactions Chimiques

Le hydrogénosulfate de 1-dodécyl-3-méthylimidazolium subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé dans des conditions spécifiques, souvent à l'aide d'agents oxydants tels que le peroxyde d'hydrogène.

Réduction : Il peut également subir des réactions de réduction, généralement en présence d'agents réducteurs tels que le borohydrure de sodium.

Substitution : Le composé peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre. Les réactifs courants incluent les halogènes et autres nucléophiles.

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés d'acide sulfonique, tandis que les réactions de substitution pourraient produire divers sels d'imidazolium substitués .

Applications De Recherche Scientifique

Catalytic Applications

1-Dodecyl-3-methylimidazolium hydrogen sulfate serves as an effective catalyst in several organic reactions. Its acidic nature allows it to facilitate reactions that typically require strong acids. Some notable catalytic applications include:

- Nitration Reactions : The compound can be utilized as a nitrating agent for the selective nitration of phenols, yielding nitro derivatives with high selectivity and efficiency. This application is particularly valuable in the synthesis of pharmaceuticals and agrochemicals .

- Biginelli Reaction : It has been successfully employed as a catalyst in the Biginelli reaction, which synthesizes dihydropyrimidinones from aldehydes, urea, and β-keto esters. The ionic liquid enhances reaction rates and yields while providing an environmentally friendly alternative to traditional solvents .

Electrochemical Applications

The compound is also significant in electrochemistry:

- Electrodeposition : In the electrodeposition of metals such as zinc from acidic sulfate solutions, this compound acts as an additive that improves current efficiency and surface morphology. This leads to better quality deposits with reduced power consumption during the process .

- Batteries and Fuel Cells : Its ionic conductivity makes it suitable for use in batteries and fuel cells, where it can enhance ion transport and overall energy efficiency .

Environmental Applications

The environmental benefits of using this compound are noteworthy:

- Microemulsions : This compound can form microemulsions that are useful in various environmental applications, including enhanced oil recovery and soil remediation. The microemulsions exhibit good stability and can solubilize organic pollutants effectively .

- Corrosion Inhibition : Preliminary studies indicate its potential as a corrosion inhibitor for pipelines, particularly against sulfate-reducing bacteria that contribute to internal corrosion . Its effectiveness in reducing corrosion rates presents a promising avenue for protecting infrastructure.

Material Science Applications

In materials science, this ionic liquid is being explored for its unique properties:

- Nanomaterials Synthesis : The compound can serve as a solvent or reaction medium for synthesizing nanomaterials, facilitating processes like sol-gel synthesis or nanoparticle formation with controlled sizes and shapes .

- Polymer Processing : It has been investigated for use in polymer processing techniques due to its ability to dissolve polymers and facilitate their processing without the need for volatile organic solvents .

Case Study 1: Nitration of Phenols

A study demonstrated the use of this compound for the nitration of phenolic compounds. The results indicated high yields of nitrophenols with minimal by-products, showcasing the compound's efficiency as a nitrating agent.

Case Study 2: Corrosion Inhibition

Research involving pipeline samples treated with this ionic liquid showed a significant reduction in corrosion rates compared to untreated samples. The findings suggest that this compound could be integrated into maintenance protocols for gas pipelines to enhance longevity and reduce maintenance costs.

Mécanisme D'action

The mechanism by which 1-Dodecyl-3-methylimidazolium hydrogen sulfate exerts its effects involves interactions with biological targets through its long-chain alkyl group and imidazolium moiety. The hydrogen sulfate counterion provides the necessary solubility and stability for effective interactions. These interactions can lead to changes in protein structure and function, contributing to its antimicrobial and catalytic properties .

Comparaison Avec Des Composés Similaires

Anionic Variations: [C₁₂mim]HSO₄ vs. [C₁₂mim]Cl and [C₁₂mim]Br

The choice of anion significantly impacts physicochemical properties:

- Critical Micelle Concentration (CMC):

[C₁₂mim]HSO₄ has a lower CMC (≈2.7 × 10⁻³ mol dm⁻³) compared to [C₁₂mim]Cl (CMC ≈3.8 × 10⁻³ mol dm⁻³) and [C₁₂mim]Br (CMC ≈4.2 × 10⁻³ mol dm⁻³) due to stronger hydrogen bonding and charge delocalization of the HSO₄⁻ anion . - Interfacial Tension (IFT):

At optimal blends (e.g., with sodium dodecyl sulfate, SDS), [C₁₂mim]Cl reduces IFT from 29.1 to 1.6 mN m⁻¹, while [C₁₂mim]HSO₄ achieves similar reductions but with enhanced thermal stability in high-salinity environments .

Table 1: Key Properties of [C₁₂mim]X (X = HSO₄, Cl, Br)

| Property | [C₁₂mim]HSO₄ | [C₁₂mim]Cl | [C₁₂mim]Br |

|---|---|---|---|

| CMC (mol dm⁻³) | 2.7 × 10⁻³ | 3.8 × 10⁻³ | 4.2 × 10⁻³ |

| IFT Reduction (%) | 83.6 | 86.0 | 78.0* |

| Thermal Stability (°C) | >150 | 120 | 100 |

*Estimated from analogous systems .

Chain Length Variations: [C₁₂mim]HSO₄ vs. [C₄mim]HSO₄

The dodecyl chain in [C₁₂mim]HSO₄ enhances hydrophobicity compared to 1-butyl-3-methylimidazolium hydrogen sulfate ([C₄mim]HSO₄):

- Micelle Aggregation:

[C₁₂mim]HSO₄ forms larger micelles (hydrodynamic radius ≈3.5 nm) vs. [C₄mim]HSO₄ (≈1.2 nm), enabling better solubilization of hydrophobic compounds . - Extraction Efficiency:

In solid-phase extraction, [C₁₂mim]HSO₄ achieves >90% recovery of organic acids, outperforming [C₄mim]HSO₄ (≈70%) due to stronger hydrophobic interactions .

Comparison with Conventional Surfactants (e.g., SDS)

- Synergy in Blends:

Mixing [C₁₂mim]HSO₄ with SDS reduces CMC by 72.1% and IFT by 86.0%, surpassing SDS-only systems (CMC ≈8.2 × 10⁻³ mol dm⁻³). This synergy arises from electrostatic complementarity between cationic SAILs and anionic SDS .

Comparison with Other SAILs

- Antimicrobial Activity:

[C₁₂mim]HSO₄ shows moderate antimicrobial activity (MIC ≈50–100 ppm), but 1-dodecyl-3-methylimidazolium benzotriazole ([C₁₂mim]Bta) is more potent (MIC ≈19.5 ppm) due to the benzotriazole anion’s biocidal properties . - Protein Solubilization: [C₁₂mim]Cl outperforms [C₁₂mim]HSO₄ in solubilizing membrane proteins (251 vs. 178 IMPs identified) due to chloride’s smaller size and lower steric hindrance .

Activité Biologique

1-Dodecyl-3-methylimidazolium hydrogen sulfate () is an ionic liquid that has garnered significant attention due to its unique physicochemical properties and potential biological applications. As a member of the imidazolium family, this compound is characterized by its long aliphatic chain, which influences its solubility, stability, and interaction with biological systems. This article explores the biological activity of , focusing on its toxicity, biodegradability, and potential applications in biomedicine and environmental science.

Toxicity Studies

Research indicates that exhibits varying degrees of toxicity depending on concentration and exposure duration. In a study assessing the impact of ionic liquids on soil microbial communities, it was found that high concentrations of can significantly alter microbial diversity and enzyme activities. Specifically, urease activity was stimulated initially but decreased at higher concentrations, while dehydrogenase and acid phosphatase activities were inhibited at elevated levels .

Biodegradability

The biodegradability of has been investigated using microbial communities from wastewater treatment plants. Results showed that this ionic liquid could be effectively degraded by specific bacterial strains, highlighting its potential for environmental remediation. The degradation pathways identified suggest that microbial action can lead to the breakdown of the long alkyl chain, resulting in less harmful byproducts .

Case Studies

- Microbial Tolerance and Degradation :

- Impact on Soil Microbial Communities :

- Toxicological Assessments :

Summary of Biological Effects

Degradation Pathways Identified

| Pathway Type | Description |

|---|---|

| Oxidation at Long Alkyl Chain | Initial oxidation occurs at the middle |

| Oxidation at Short Alkyl Chain | Oxidation occurs at the end of the chain |

| Non-oxidative Pathways | Other metabolic pathways identified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.